![molecular formula C22H24N4O3 B328426 4-{2-[4-(4-METHOXYPHENYL)PIPERAZIN-1-YL]-2-OXOETHYL}-2-METHYL-1,2-DIHYDROPHTHALAZIN-1-ONE](/img/structure/B328426.png)
4-{2-[4-(4-METHOXYPHENYL)PIPERAZIN-1-YL]-2-OXOETHYL}-2-METHYL-1,2-DIHYDROPHTHALAZIN-1-ONE
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Overview
Description
4-{2-[4-(4-METHOXYPHENYL)PIPERAZIN-1-YL]-2-OXOETHYL}-2-METHYL-1,2-DIHYDROPHTHALAZIN-1-ONE is a complex organic compound with a unique structure that combines a phthalazinone core with a piperazine ring and a methoxyphenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-{2-[4-(4-METHOXYPHENYL)PIPERAZIN-1-YL]-2-OXOETHYL}-2-METHYL-1,2-DIHYDROPHTHALAZIN-1-ONE typically involves multiple steps:
Formation of the Phthalazinone Core: The phthalazinone core can be synthesized through the cyclization of appropriate hydrazine derivatives with phthalic anhydride under acidic conditions.
Introduction of the Piperazine Ring: The piperazine ring is introduced through a nucleophilic substitution reaction, where a suitable piperazine derivative reacts with the phthalazinone core.
Attachment of the Methoxyphenyl Group: The methoxyphenyl group is attached via a Friedel-Crafts acylation reaction, using 4-methoxybenzoyl chloride and a Lewis acid catalyst.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to increase yield and purity. This can include the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxyphenyl group, leading to the formation of phenolic derivatives.
Reduction: Reduction reactions can occur at the carbonyl group of the phthalazinone core, resulting in the formation of hydroxyl derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are typically used.
Substitution: Nucleophilic substitution reactions often involve reagents like alkyl halides and acyl chlorides.
Major Products
Oxidation: Phenolic derivatives.
Reduction: Hydroxyl derivatives.
Substitution: Various substituted piperazine derivatives.
Scientific Research Applications
Chemistry
In chemistry, 4-{2-[4-(4-METHOXYPHENYL)PIPERAZIN-1-YL]-2-OXOETHYL}-2-METHYL-1,2-DIHYDROPHTHALAZIN-1-ONE is used as a building block for the synthesis of more complex molecules
Biology and Medicine
In biology and medicine, this compound has shown potential as a pharmacophore in the design of new drugs. Its structure allows for interactions with various biological targets, making it a candidate for the development of therapeutic agents for conditions such as cancer, neurological disorders, and infectious diseases.
Industry
In industry, the compound can be used in the development of advanced materials, such as polymers and coatings, due to its stability and unique chemical properties.
Mechanism of Action
The mechanism of action of 4-{2-[4-(4-METHOXYPHENYL)PIPERAZIN-1-YL]-2-OXOETHYL}-2-METHYL-1,2-DIHYDROPHTHALAZIN-1-ONE involves its interaction with specific molecular targets. The methoxyphenyl group can engage in π-π interactions with aromatic residues in proteins, while the piperazine ring can form hydrogen bonds and ionic interactions. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- 4-{2-[4-(4-chlorophenyl)-1-piperazinyl]-2-oxoethyl}-2-methyl-1(2H)-phthalazinone
- 4-{2-[4-(4-fluorophenyl)-1-piperazinyl]-2-oxoethyl}-2-methyl-1(2H)-phthalazinone
- 4-{2-[4-(4-nitrophenyl)-1-piperazinyl]-2-oxoethyl}-2-methyl-1(2H)-phthalazinone
Uniqueness
The uniqueness of 4-{2-[4-(4-METHOXYPHENYL)PIPERAZIN-1-YL]-2-OXOETHYL}-2-METHYL-1,2-DIHYDROPHTHALAZIN-1-ONE lies in its methoxyphenyl group, which imparts distinct electronic and steric properties. This makes it particularly suitable for applications where specific interactions with biological targets or materials are required.
Properties
Molecular Formula |
C22H24N4O3 |
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Molecular Weight |
392.5 g/mol |
IUPAC Name |
4-[2-[4-(4-methoxyphenyl)piperazin-1-yl]-2-oxoethyl]-2-methylphthalazin-1-one |
InChI |
InChI=1S/C22H24N4O3/c1-24-22(28)19-6-4-3-5-18(19)20(23-24)15-21(27)26-13-11-25(12-14-26)16-7-9-17(29-2)10-8-16/h3-10H,11-15H2,1-2H3 |
InChI Key |
MYXAGJXPCQEXRK-UHFFFAOYSA-N |
SMILES |
CN1C(=O)C2=CC=CC=C2C(=N1)CC(=O)N3CCN(CC3)C4=CC=C(C=C4)OC |
Canonical SMILES |
CN1C(=O)C2=CC=CC=C2C(=N1)CC(=O)N3CCN(CC3)C4=CC=C(C=C4)OC |
Origin of Product |
United States |
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